molecular formula C11H12O3S B018159 (S)-2-(Acetylthio)-3-phenylpropanoic acid CAS No. 76932-17-7

(S)-2-(Acetylthio)-3-phenylpropanoic acid

Cat. No.: B018159
CAS No.: 76932-17-7
M. Wt: 224.28 g/mol
InChI Key: UOVSNFYJYANSNI-JTQLQIEISA-N
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Description

(S)-2-(Acetylthio)-3-phenylpropanoic acid is an organic compound characterized by the presence of an acetylthio group attached to a phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Acetylthio)-3-phenylpropanoic acid typically involves the acetylation of thiol groups in a precursor molecule. One common method is the reaction of (S)-3-phenylpropanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: (S)-2-(Acetylthio)-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group in the acetylthio moiety can be reduced to an alcohol.

    Substitution: The acetylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-(Acetylthio)-3-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-2-(Acetylthio)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The acetylthio group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target molecule.

Comparison with Similar Compounds

    (S)-3-Phenylpropanoic acid: Lacks the acetylthio group, making it less reactive in certain chemical reactions.

    (S)-2-(Methylthio)-3-phenylpropanoic acid: Similar structure but with a methylthio group instead of an acetylthio group, leading to different reactivity and properties.

Uniqueness: (S)-2-(Acetylthio)-3-phenylpropanoic acid is unique due to the presence of the acetylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2S)-2-acetylsulfanyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVSNFYJYANSNI-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)S[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436471
Record name (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76932-17-7
Record name (αS)-α-(Acetylthio)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76932-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-alpha-(Acetylthio)benzenepropanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076932177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-α-(acetylthio)benzenepropanoic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of (S)-2-(Acetylthio)-3-phenylpropanoic acid described in the research?

A1: The research details a novel method for synthesizing this compound from L-phenylalanine. [] The key step involves a crystallization-induced chiral inversion of (S)-2-bromo-3-phenylpropanoic acid to its (R)-enantiomer with high enantiomeric excess (96-99%). [] This inversion is crucial for achieving the desired (S)-configuration in the final product. The entire synthesis utilizes readily available starting materials and proceeds with good overall yield, making it a potentially valuable method for producing this chiral compound.

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